![molecular formula C8H14S2Sn B15198498 Stannane, trimethyl[3-(methylthio)-2-thienyl]- CAS No. 163015-15-4](/img/structure/B15198498.png)
Stannane, trimethyl[3-(methylthio)-2-thienyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl(3-(methylthio)thiophen-2-yl)stannane is an organotin compound with the chemical formula C10H16SSn. It is a colorless to pale yellow liquid with a characteristic odor. This compound is soluble in common organic solvents such as ethanol and ether. It is primarily used in organic synthesis as a reducing agent and catalyst.
Synthetic Routes and Reaction Conditions:
Organotin Compound and Halogenated Aromatic Hydrocarbon Reaction: One common method involves the reaction of an organotin compound with the corresponding halogenated aromatic hydrocarbon. This reaction typically requires a catalyst and is conducted under inert atmosphere conditions to prevent oxidation.
Grignard Reagent Method: Another method involves the use of Grignard reagents. The reaction between a Grignard reagent and a halogenated thiophene derivative can yield Trimethyl(3-(methylthio)thiophen-2-yl)stannane. This method also requires an inert atmosphere and is typically carried out at low temperatures to control the reaction rate.
Industrial Production Methods:
- Industrial production of Trimethyl(3-(methylthio)thiophen-2-yl)stannane often involves large-scale reactions using the above-mentioned methods. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization techniques.
Types of Reactions:
Oxidation: Trimethyl(3-(methylthio)thiophen-2-yl)stannane can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions typically result in the formation of sulfoxides or sulfones.
Reduction: As a reducing agent, this compound can reduce various organic substrates, including carbonyl compounds and nitro compounds, under mild conditions.
Substitution: It can participate in substitution reactions, where the trimethylstannyl group is replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, and other reducing agents.
Substitution: Halogens, organometallic compounds, and other nucleophiles.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various organotin derivatives.
科学研究应用
Trimethyl(3-(methylthio)thiophen-2-yl)stannane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It is also employed in the synthesis of complex organic molecules and polymers.
Biology: In biological research, it is used to study the effects of organotin compounds on biological systems. It can act as a model compound for understanding the behavior of similar organotin compounds in biological environments.
Industry: In industrial applications, it is used as a catalyst in various chemical processes, including polymerization and hydrogenation reactions.
作用机制
The mechanism of action of Trimethyl(3-(methylthio)thiophen-2-yl)stannane involves its ability to donate electrons and participate in redox reactions. The trimethylstannyl group can stabilize reactive intermediates, facilitating various chemical transformations. The compound can interact with molecular targets such as enzymes and receptors, influencing their activity and function.
相似化合物的比较
Trimethyl(thiophen-2-yl)stannane: Similar in structure but lacks the methylthio group.
Trimethyl(2-thienyl)stannane: Another similar compound with slight structural differences.
Trimethyl(2-(methylthio)phenyl)stannane: Similar but with a phenyl ring instead of a thiophene ring.
Uniqueness:
- Trimethyl(3-(methylthio)thiophen-2-yl)stannane is unique due to the presence of both the trimethylstannyl and methylthio groups, which confer distinct chemical reactivity and properties. This combination allows it to participate in a wider range of chemical reactions compared to its analogs.
属性
CAS 编号 |
163015-15-4 |
|---|---|
分子式 |
C8H14S2Sn |
分子量 |
293.0 g/mol |
IUPAC 名称 |
trimethyl-(3-methylsulfanylthiophen-2-yl)stannane |
InChI |
InChI=1S/C5H5S2.3CH3.Sn/c1-6-5-2-3-7-4-5;;;;/h2-3H,1H3;3*1H3; |
InChI 键 |
UQFJPOJPGKBEMX-UHFFFAOYSA-N |
规范 SMILES |
CSC1=C(SC=C1)[Sn](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[5-(Hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4(1H,3H)-dione](/img/structure/B15198420.png)
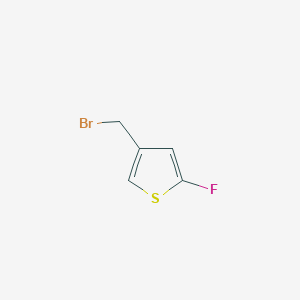
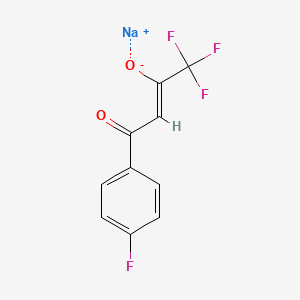
![2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-4,7-dione](/img/structure/B15198436.png)

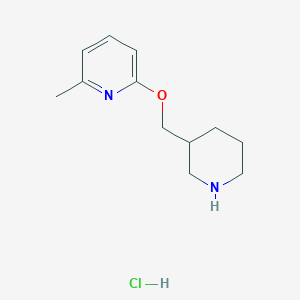
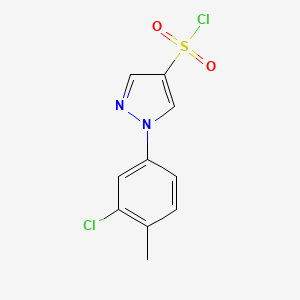
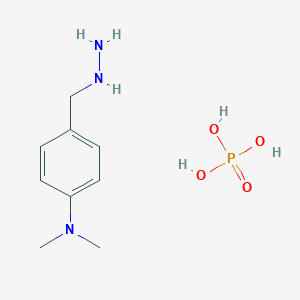
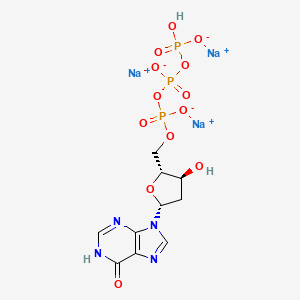
![1-[2-(Piperidin-1-ylsulfonyl)phenyl]methanamine](/img/structure/B15198482.png)

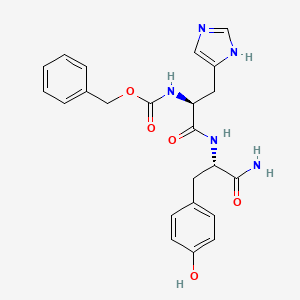
![2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)ethanol](/img/structure/B15198499.png)
![[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrochloride](/img/structure/B15198509.png)
